1-benzyl-1H-benzimidazol-5-amine
Overview
Description
1-benzyl-1H-benzimidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The structure of this compound consists of a benzimidazole core with a benzyl group attached to the nitrogen atom at position 1 and an amine group at position 5.
Mechanism of Action
Target of Action
The primary targets of 1-benzyl-1H-benzimidazol-5-amine are various enzymes involved in a wide range of therapeutic uses . The compound binds to these enzymes, inhibiting their function and leading to the desired therapeutic effects .
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibitory action on various enzymes . These pathways include those involved in diabetes, cancer, microbial infections, parasitic infections, pain, viral infections, histamine responses, cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Pharmacokinetics
The pharmacokinetic properties of this compound include increased stability and bioavailability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of various enzymes, leading to changes in the biochemical pathways they are involved in . This results in the therapeutic effects of the compound, such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as effects on cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound has been found to be a good corrosion inhibitor for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . This suggests that the compound’s action and stability can be influenced by the pH and ionic strength of its environment .
Biochemical Analysis
Biochemical Properties
1-benzyl-1H-benzimidazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound can bind to DNA grooves, exhibiting DNA-cleavage properties . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase pathways . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and DNA, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit cyclooxygenase enzymes results in reduced production of pro-inflammatory mediators . Additionally, its interaction with DNA can lead to the cleavage of DNA strands, which is a critical step in its anticancer activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters . Once inside the cell, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and modulates gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-benzimidazol-5-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization and reduction steps . The reaction typically proceeds as follows:
Condensation: o-phenylenediamine reacts with benzaldehyde in the presence of an acid catalyst to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Reduction: The resulting benzimidazole derivative is reduced to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but may utilize more efficient catalysts and optimized reaction conditions to enhance yield and purity. Microwave-assisted synthesis has been reported to provide better yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group at position 5 can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-benzyl-1H-benzimidazol-5-amine has numerous applications in scientific research:
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and antihypertensive activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
1-benzyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives:
1H-benzimidazole: The parent compound with a simpler structure and similar biological activities.
2-substituted benzimidazoles: Compounds with substitutions at position 2, often exhibiting different biological properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with an additional fused ring, showing unique pharmacological activities.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-benzylbenzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11/h1-8,10H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCJIKCEPOTMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360197 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26530-89-2 | |
Record name | 1-Benzyl-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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